Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-
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Overview
Description
The compound “Spiro[cyclopropane-1,3’-[3H]indole]-2-carboxylic acid,1’,2’-dihydro-2’-oxo-, ethyl ester, (1R,2R)-rel-” is a complex organic molecule with the molecular formula C13H13NO3 . It is characterized by a spiro[indole-3,2’-cyclopropane] core structure, which is a unique heterocyclic framework that spans pharmaceutical and natural alkaloids .
Synthesis Analysis
The synthesis of spiro[indole-3,2’-cyclopropane] derivatives has been a subject of major interest for organic researchers . A one-pot procedure has been reported, where 3-phenacylideneoxindoles were reacted with hydrazine and then in situ with lead(IV) acetate to prepare new diastereoisomers of spiro[indole-3,2’-cyclopropane] derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[indole-3,2’-cyclopropane] core structure . The InChI string for this compound is InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.25 g/mol, an XLogP3-AA value of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Scientific Research Applications
- Spiroindolines and spiroindoles, including our compound of interest, serve as essential scaffolds in drug discovery. Their versatile reactivity allows them to act as precursors for other heterocyclic compounds .
Pharmaceuticals and Drug Development
Anticancer Properties
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the promising antiproliferative properties of compounds containing the spiro[indole-3,2’-cyclopropane] framework , there may be potential for the development of new therapeutic agents.
properties
IUPAC Name |
ethyl (1'R,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXJHCEEUYKQN-ZANVPECISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@]12C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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